BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to 1-Chloro-2,3-
dimethylbutane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbutane

Cat. No.: B13173948

Introduction: Understanding a Sterically Hindered
Primary Halide

1-Chloro-2,3-dimethylbutane is a halogenated alkane that serves as a pivotal model
compound for investigating the interplay of steric hindrance and reaction mechanisms in
organic synthesis. As a primary alkyl chloride, one might anticipate facile nucleophilic
substitution reactions. However, the presence of bulky isopropyl and methyl groups adjacent to
the reactive center profoundly influences its chemical behavior, creating a unique reactivity
profile. This guide provides an in-depth exploration of its synthesis, spectroscopic
characterization, chemical reactivity, and analytical procedures, offering field-proven insights for
researchers and drug development professionals who frequently encounter sterically
encumbered intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule begins with its fundamental properties and
spectroscopic signature. This data is essential for its unambiguous identification and for
monitoring its presence and purity in reaction mixtures.

Core Properties

The physical properties of 1-Chloro-2,3-dimethylbutane are summarized below. These values
are critical for experimental design, particularly for purification via distillation and for predicting
its behavior in different solvent systems.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b13173948?utm_src=pdf-interest
https://www.benchchem.com/product/b13173948?utm_src=pdf-body
https://www.benchchem.com/product/b13173948?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13173948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
CAS Number 600-06-6 [11[2]
Molecular Weight 120.62 g/mol [1]
Density 0.863 g/cm? [2]
Boiling Point 117.7 °C at 760 mmHg [2]
Flash Point 20.8 °C [2]
Refractive Index 1.4200 [2]
LogP 2.51730 [2]

Spectroscopic Characterization: An Analytical
Fingerprint

Due to the limited availability of published experimental spectra for 1-Chloro-2,3-
dimethylbutane, the following data is a combination of reported values for closely related
isomers and well-established predictive principles of spectroscopic analysis.[3][4][5][6] This
information is crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

e 1H NMR Spectroscopy (Predicted, 500 MHz, CDCIs): The proton NMR spectrum is
characterized by complex splitting patterns due to the chirality at C2 and the diastereotopic
nature of adjacent protons.
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13C NMR Spectroscopy (Predicted, 125 MHz, CDCIs): The carbon spectrum provides a direct
count of the unique carbon environments.
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Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the presence of specific functional groups. For an alkyl

halide, the spectrum is dominated by C-H and C-Cl vibrations.

Wavenumber (cm~?) Vibration Type

Significance

2960-2870 C-H stretch

Strong absorptions indicative
of sp3 C-H bonds in methyl and

methine groups.[4]

1470-1450 C-H bend

Characteristic bending
(scissoring) vibrations for CH2

and CHs groups.[4]

1385-1365 C-H bend

Bending vibrations often

associated with gem-dimethyl

groups (isopropyl).[4]

800-600 C-Cl stretch

A strong to medium absorption
in the fingerprint region,
confirming the presence of a

chloroalkane.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural identification.
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m/z Value Proposed Fragment Significance

The molecular ion peak (M™),

showing the characteristic 3:1
120/122 [CeH13CIl* isotopic pattern for chlorine. Its

intensity is expected to be low

due to facile fragmentation.

Loss of HCI from the molecular

85 [CeHa12]* )
ion.
Loss of the chloromethyl
71 [CsHaa]* )
radical (¢CH2CI).
A common fragment for butyl
57 [CaHo]* cations, likely from cleavage at
the C2-C3 bond.
The isopropyl cation, often the
base peak in branched
43 [C3HA]*

alkanes, resulting from alpha-

cleavage.[8]

Synthesis of 1-Chloro-2,3-dimethylbutane

The synthesis of 1-Chloro-2,3-dimethylbutane presents a classic challenge in regioselectivity.
Two primary routes are discussed, each with distinct advantages and drawbacks.

Method 1: Free-Radical Chlorination of 2,3-
Dimethylbutane

This method is the most direct but suffers from a lack of selectivity, yielding a mixture of
products. It is, however, an excellent case study in the relative reactivity of primary versus
tertiary hydrogens.

Reaction Mechanism: The reaction proceeds via a free-radical chain mechanism initiated by
UV light or heat. A chlorine radical abstracts a hydrogen atom from the alkane to form an alkyl
radical, which then reacts with Cl2 to form the product and a new chlorine radical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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